methyl 2-[4-(dipropylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Description
Methyl 2-[4-(dipropylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C23H32ClN3O5S2 and its molecular weight is 530.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 529.1471912 g/mol and the complexity rating of the compound is 774. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-[4-(dipropylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. Its unique thienopyridine structure suggests a range of possible pharmacological effects, particularly in the fields of antibacterial and antitumor research.
Chemical Structure and Properties
The compound's structure includes a thieno[2,3-c]pyridine moiety, which is known for various biological activities. The presence of the dipropylsulfamoyl group enhances its solubility and may affect its interaction with biological targets.
Property | Details |
---|---|
Molecular Formula | C21H28N2O5S |
Molecular Weight | 452.58 g/mol |
CAS Number | Not specified in the sources |
SMILES Notation | CCCN(CCC)S(=O)(=O)c1ccc(cc1)C(=O)N... |
Antibacterial Activity
Research indicates that thienopyridine derivatives exhibit significant antibacterial properties. For instance, derivatives similar to methyl 2-[4-(dipropylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate have shown effectiveness against multi-drug resistant Gram-positive bacteria such as MRSA and VRE. In studies, compounds with similar scaffolds demonstrated minimum inhibitory concentrations (MICs) ranging from 2 to 16 mg/L against these pathogens .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) revealed that certain thienopyridine derivatives can inhibit cell growth significantly while exhibiting low toxicity towards non-tumorigenic cells . The mechanism of action appears to involve cell cycle arrest and induction of apoptosis, as evidenced by increased levels of caspase-3 activity .
Study 1: Antibacterial Efficacy
In a comparative study involving various thieno[2,3-d]pyrimidinediones, one compound exhibited potent antibacterial activity against MRSA strains with an MIC value of 8 mg/L. The study concluded that modifications in the thienopyridine structure could enhance antibacterial efficacy while maintaining low cytotoxicity to mammalian cells .
Study 2: Antitumor Mechanism
A recent investigation into the antitumor effects of methyl 3-(hetero)arylthieno[3,2-b]pyridine derivatives highlighted their ability to induce G0/G1 phase arrest in cancer cells. The most promising derivative showed significant growth inhibition at a GI50 concentration of 13 μM in MDA-MB-231 cells . Further analysis indicated that these compounds could reduce tumor size in vivo using chick chorioallantoic membrane models .
Properties
IUPAC Name |
methyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5S2.ClH/c1-5-12-26(13-6-2)33(29,30)17-9-7-16(8-10-17)21(27)24-22-20(23(28)31-4)18-11-14-25(3)15-19(18)32-22;/h7-10H,5-6,11-15H2,1-4H3,(H,24,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKCLMMJNNILFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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